molecular formula C36H34N4O2S2 B2757961 N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide CAS No. 476634-42-1

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide

Cat. No. B2757961
CAS RN: 476634-42-1
M. Wt: 618.81
InChI Key: QQDJOFICQNTAKY-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are present in a variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aryl aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For instance, the molecular formula of a related compound, N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine, is C20H19N3S4, with an average mass of 429.645 Da .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of new compounds with inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these molecules with standard reference drugs. The structure-activity relationships of these benzothiazole derivatives, along with molecular docking studies, aim to identify potent inhibitors targeting the DprE1 enzyme .

Cytotoxicity Against Breast Cancer Cells

The synthesized compound’s cytotoxicity was evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values provide insights into its potential as an anti-cancer agent .

1,2,3-Triazole Synthesis

Benzothiazole-based 1,2,3-triazoles have been prepared via 1,3-dipolar cycloaddition reactions. These compounds exhibit diverse biological activities, and their synthesis involves the combination of benzothiazole groups with S-propargylated mercaptobenzothiazole and α-halo ester/amide .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Benzothiazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4O2S2/c41-33(37-27-15-11-13-25(23-27)35-39-29-17-7-9-19-31(29)43-35)21-5-3-1-2-4-6-22-34(42)38-28-16-12-14-26(24-28)36-40-30-18-8-10-20-32(30)44-36/h7-20,23-24H,1-6,21-22H2,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJOFICQNTAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCCCCCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide

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